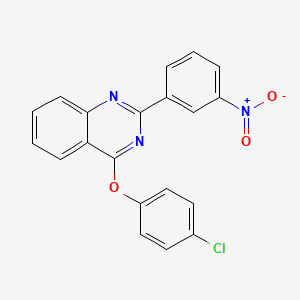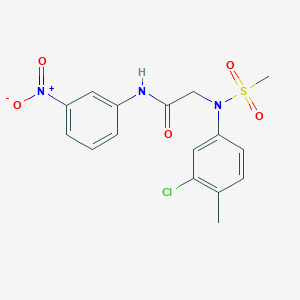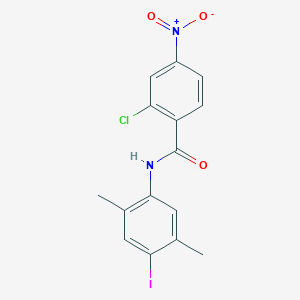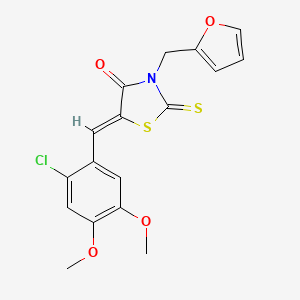
4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline
描述
4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of protein kinases, which play a crucial role in cell proliferation and survival. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory activity of the compound is thought to be mediated through the inhibition of the NF-κB signaling pathway, which plays a key role in regulating the expression of pro-inflammatory cytokines. The antimicrobial activity of the compound is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of various protein kinases, including EGFR, HER2, and VEGFR. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, the compound has been found to possess antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the major advantages of 4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline is its potential therapeutic applications in cancer, inflammation, and infectious diseases. The compound has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can pose a challenge in the formulation of the compound for in vivo studies.
未来方向
There are several future directions for the research on 4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline. One of the areas of interest is the development of more potent analogs of the compound with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the compound's mechanism of action and its interactions with various cellular targets. Furthermore, the compound's potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, can also be explored. Finally, the development of novel drug delivery systems for the compound can also be investigated to overcome its solubility limitations.
Conclusion:
In conclusion, 4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline is a synthetic compound with potential therapeutic applications in cancer, inflammation, and infectious diseases. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound can lead to the development of novel therapeutic agents for various diseases.
科学研究应用
4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The compound has shown promising results in inhibiting the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
4-(4-chlorophenoxy)-2-(3-nitrophenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3/c21-14-8-10-16(11-9-14)27-20-17-6-1-2-7-18(17)22-19(23-20)13-4-3-5-15(12-13)24(25)26/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZXDTFUGPMJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-cycloheptyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3528954.png)


![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B3528967.png)

![N-(3-chloro-4-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3528984.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3528993.png)
![N-(4-chlorobenzyl)-N'-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]thiourea](/img/structure/B3529000.png)

![[4-({[(4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B3529005.png)

![3-bromo-N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3529023.png)
![methyl 2-{[(2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B3529029.png)
![2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B3529044.png)